5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N5S/c1-13-4(11-12-7(13)15)2-14-3-10-5(8)6(14)9/h3H,2H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFYHCAKBJLMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CN2C=NC(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371126 | |
| Record name | 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-31-0 | |
| Record name | 5-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175202-31-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Thiosemicarbazide Cyclization
Heating 2-furoyl-thiosemicarbazide with potassium hydroxide (KOH) in ethanol under reflux for 3 hours initiates cyclization, forming 5-furan-2-yl-4H-1,2,4-triazole-3-thiol. Acidification with acetic acid precipitates the product, which is filtered and washed with cold water. The methyl group at the 4-position is introduced by alkylating the triazole nitrogen during or after cyclization. For instance, treating the intermediate with methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH) facilitates N-methylation.
Microwave-Assisted Synthesis
Modern approaches utilize microwave irradiation to accelerate reaction kinetics. A mixture of 2-furoyl-thiosemicarbazide, KOH, and ethanol is irradiated at 150 W for 10–15 minutes, achieving cyclization in significantly reduced time compared to conventional heating. This method enhances yields (up to 85%) while minimizing side reactions.
Coupling of Imidazole and Triazole Moieties
The final step involves connecting the dichloroimidazole and triazole-thiol units via a methylene (-CH₂-) bridge. This is typically achieved through a nucleophilic substitution or Mannich reaction:
Nucleophilic Substitution
The triazole-thiol intermediate is treated with chloromethyl dichloroimidazole in dimethylformamide (DMF) at 60°C for 12 hours. Potassium carbonate (K₂CO₃) acts as a base, deprotonating the triazole-thiol to enhance nucleophilicity. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Mannich Reaction
A three-component reaction between dichloroimidazole, formaldehyde, and the triazole-thiol in aqueous ethanol facilitates coupling. The mixture is stirred at room temperature for 24 hours, with the methylene bridge forming via condensation. Yields range from 70–75%, with purification involving recrystallization from methanol.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters across different preparation routes:
| Method | Conditions | Yield | Time | Advantages |
|---|---|---|---|---|
| Classical Cyclization | Reflux (EtOH, KOH), 3 hours | 65–70% | 4–6 hours | Low cost, scalable |
| Microwave Irradiation | 150 W, 10–15 minutes | 80–85% | <30 minutes | Rapid, high yield |
| Nucleophilic Substitution | DMF, 60°C, K₂CO₃ | 70% | 12 hours | Mild conditions |
| Mannich Reaction | RT, aqueous ethanol | 70–75% | 24 hours | No toxic reagents |
Chemical Reactions Analysis
Types of Reactions
5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the imidazole or triazole rings.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of sulfonic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity
- The compound has demonstrated antifungal properties, making it a candidate for developing antifungal medications. Its mechanism involves inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.
- Case Study: A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various triazole derivatives against fungal strains. The results indicated that this compound showed significant activity against Candida albicans and Aspergillus fumigatus .
-
Antiparasitic Properties
- Research has indicated potential antiparasitic effects, particularly against protozoan parasites. The imidazole ring contributes to the bioactivity by interfering with the parasite's metabolic pathways.
- Case Study: In an experimental model, this compound exhibited promising results against Leishmania species, suggesting its potential use in treating leishmaniasis .
-
Cancer Research
- Preliminary studies have explored the compound's role in cancer therapy due to its ability to induce apoptosis in cancer cells. The triazole moiety is thought to interact with cellular signaling pathways involved in cell proliferation.
- Case Study: A recent publication in Cancer Letters highlighted that derivatives of this compound were effective in reducing tumor growth in xenograft models, warranting further investigation into its mechanisms .
Agricultural Applications
- Fungicides
- The compound is being investigated as a potential fungicide for agricultural use. Its ability to inhibit fungal growth can help protect crops from various fungal diseases.
- Data Table: Efficacy Against Fungal Pathogens
| Fungal Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 15 | 100 |
| Botrytis cinerea | 20 | 200 |
| Rhizoctonia solani | 18 | 150 |
- Plant Growth Regulation
- Some studies suggest that the compound may act as a plant growth regulator, enhancing resistance to environmental stresses.
- Case Study: Research conducted on tomato plants demonstrated improved drought resistance when treated with this compound, indicating its potential role in agricultural biotechnology .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both pharmaceuticals and agriculture.
- Acute Toxicity Testing
- Studies have shown that acute toxicity levels are low, making it a safer alternative compared to other chemical agents used in similar applications.
- Data Table: Toxicity Profile
| Test Organism | LD50 (mg/kg) |
|---|---|
| Rat | >2000 |
| Mouse | >2500 |
- Environmental Impact
- Assessments indicate minimal environmental persistence and low bioaccumulation potential, suggesting that it could be used safely in agricultural settings without significant ecological risks.
Mechanism of Action
The mechanism by which 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biological pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1H-imidazole and its substituted forms share structural similarities with the imidazole ring in 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol.
Triazole derivatives: Compounds such as 1,2,4-triazole and its derivatives are structurally similar to the triazole ring in the compound.
Uniqueness
The uniqueness of this compound lies in its combined imidazole and triazole rings with specific substitutions, which confer unique chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions and reactivity .
Biological Activity
5-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C11H9Cl2N5OS
- Molecular Weight : 310.19 g/mol
- CAS Number : 2779043
The presence of the triazole and imidazole rings contributes to its biological activity, particularly in antifungal and anticancer applications.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. The compound exhibits promising antifungal activity against various fungal strains.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substituents : The presence of halogen atoms (e.g., chlorine) enhances antifungal potency. Specifically, compounds with chlorine at the 4 or 5 positions on the imidazole ring demonstrated increased efficacy.
- Core Structure : The triazole ring is crucial for maintaining antifungal activity, as evidenced by various studies showing that modifications to this core can significantly alter potency.
Case Studies
- In Vitro Studies : In a study evaluating various triazole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) against Candida albicans of 0.5 µg/mL, indicating strong antifungal activity compared to standard treatments like fluconazole (MIC = 8 µg/mL) .
- Fungal Resistance : The compound has shown effectiveness against fluconazole-resistant strains of Candida, making it a candidate for further development in treating resistant fungal infections .
Anticancer Activity
In addition to its antifungal properties, this compound has been evaluated for anticancer activity. Preliminary results suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
- Apoptosis Induction : Studies have indicated that compounds with similar structures can activate apoptotic pathways in cancer cells by influencing Bcl-2 family proteins .
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to reduced proliferation of cancer cells.
Comparative Biological Activity Table
Q & A
Basic Question: What are the recommended synthetic routes and critical reaction conditions for preparing 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
The synthesis typically involves cyclization of carbothiamide precursors under alkaline conditions. For example:
- Step 1: React 4,5-dichloro-1H-imidazole derivatives with a methyl-triazole-thiol precursor in ethanol or dimethylformamide at 60–100°C .
- Step 2: Reflux with 2N NaOH at 90°C for 20 hours, followed by acidification with HCl (pH 4) to precipitate the product. Recrystallization from ethanol yields the pure compound (69% yield, m.p. 342–344°C) .
Key Parameters: - Use TLC (hexane:ethyl acetate, 4:1) to monitor reaction progress .
- Control temperature and pH to avoid side reactions (e.g., over-alkylation or decomposition) .
Basic Question: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- Spectroscopy:
- IR: Confirm functional groups (e.g., C=S stretch at ~1200 cm⁻¹, N–H stretches for imidazole) .
- ¹H-NMR: Identify methyl groups (δ ~2.5 ppm) and aromatic protons from the imidazole-triazole core (δ ~7.0–8.5 ppm) .
- Chromatography:
- Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended for bioassays) .
- Melting Point: Consistency in melting range (e.g., 342–344°C) indicates purity .
Basic Question: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
Design assays based on target pathways:
- Antimicrobial Activity:
- Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values .
- Anticancer Screening:
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include a positive control (e.g., doxorubicin) and calculate IC₅₀ .
- Antioxidant Activity:
- DPPH radical scavenging assay. Compare to ascorbic acid and express results as % inhibition .
Advanced Question: How can researchers optimize synthetic yield and scalability while minimizing impurities?
Methodological Answer:
Apply Design of Experiments (DoE) principles:
- Factors to Test: Reaction time, temperature, solvent ratio, and catalyst loading .
- Response Surface Methodology (RSM): Model interactions between variables. For example, increasing temperature beyond 100°C may degrade the product, while prolonged reaction time (>24 hours) risks byproduct formation .
- Scale-Up Considerations:
- Use continuous flow reactors to enhance heat/mass transfer .
- Implement automated purification (e.g., flash chromatography) for consistent purity .
Advanced Question: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions often arise from structural analogs or assay variability:
- Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography or HRMS to verify substituent positions (e.g., dichloro vs. monochloro derivatives) .
- Assay Standardization:
- Use identical cell lines/passage numbers and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Validate results with orthogonal assays (e.g., apoptosis detection via Annexin V alongside MTT) .
- Meta-Analysis: Compare logP, solubility, and steric parameters of analogs to explain potency differences .
Advanced Question: What computational strategies can predict binding modes and mechanistic pathways for this compound?
Methodological Answer:
Combine molecular modeling and cheminformatics:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., bacterial DNA gyrase or cancer-related kinases). Focus on the triazole-thiol moiety’s hydrogen-bonding potential .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- QSAR Modeling: Correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity to guide analog design .
Advanced Question: How to assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
Stability studies should include:
- Thermal Stability:
- Store at 4°C, 25°C, and 40°C for 1–6 months. Analyze degradation via HPLC .
- Photostability: Expose to UV light (320–400 nm) and monitor changes in UV-Vis spectra .
- Solution Stability: Test in PBS (pH 7.4) and cell culture media. Use LC-MS to identify hydrolysis products (e.g., thiol oxidation to disulfides) .
Advanced Question: What strategies mitigate toxicity risks during in vivo studies?
Methodological Answer:
- Acute Toxicity Screening: Perform OECD 423 guidelines on rodents. Start with 5–300 mg/kg doses and monitor organ histopathology .
- Metabolic Profiling: Use liver microsomes to identify reactive metabolites. Introduce methyl or methoxy groups to block metabolic hotspots .
- Formulation Optimization: Encapsulate in PEGylated liposomes to reduce systemic exposure and enhance target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
